![molecular formula C13H17NO4 B14907855 N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine](/img/structure/B14907855.png)
N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, an acetyl group, and a beta-alanine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine typically involves the reaction of phenoxyacetic acid with acetic anhydride to form an intermediate compound. This intermediate is then reacted with beta-alanine under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: This compound can participate in nucleophilic substitution reactions, where the phenoxy group may be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and cardiovascular effects.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events. For instance, it may inhibit the angiotensin II receptor, resulting in vasodilation and reduced blood pressure.
類似化合物との比較
Similar Compounds
- N’-[2-(benzyloxy)acetyl]-2-(2,5-dimethylphenoxy)acetohydrazide
- N’-acetyl-2-(2,5-dimethylphenoxy)acetohydrazide
Uniqueness
N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine is unique due to its specific substitution pattern on the phenoxy group and the presence of the beta-alanine moiety
特性
分子式 |
C13H17NO4 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
3-[[2-(2,5-dimethylphenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-9-3-4-10(2)11(7-9)18-8-12(15)14-6-5-13(16)17/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)(H,16,17) |
InChIキー |
UCYIFIQRIUESTO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


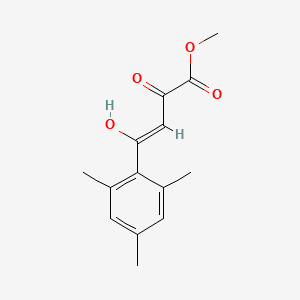
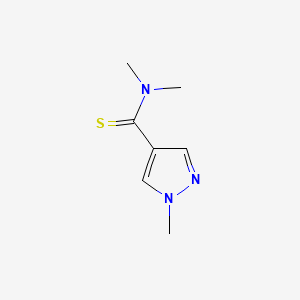
![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
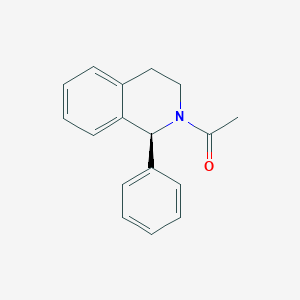

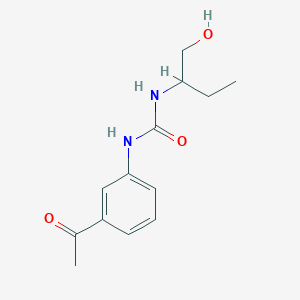
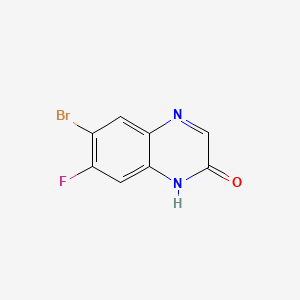
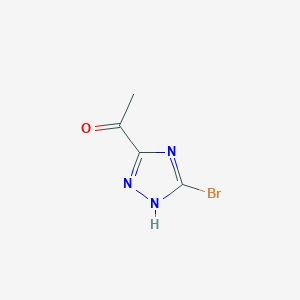
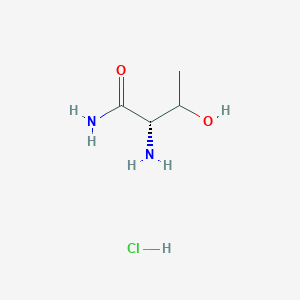
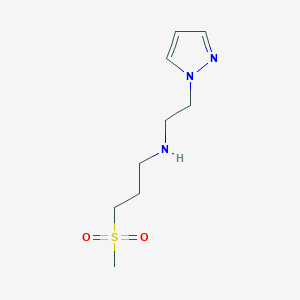

![1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14907823.png)


